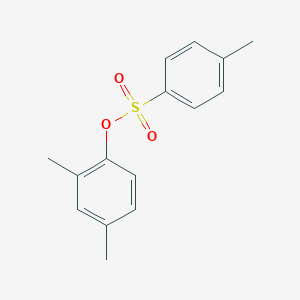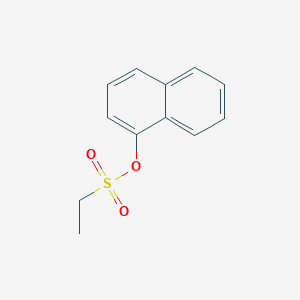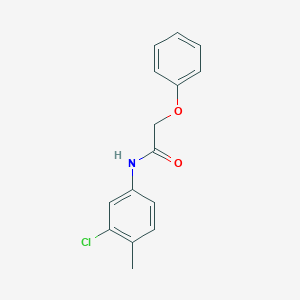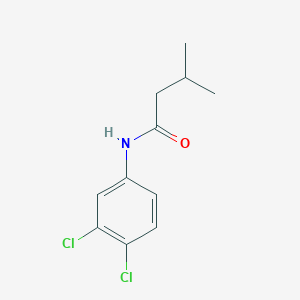
2,4-dimethylphenyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethylphenyl 4-methylbenzenesulfonate is an organic compound characterized by the presence of a tosyloxy group attached to a m-xylene structure. The tosyloxy group, derived from toluenesulfonic acid, is known for its utility in organic synthesis, particularly in the formation of esters and amides. This compound is of significant interest due to its versatile applications in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylphenyl 4-methylbenzenesulfonate typically involves the reaction of m-xylene with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then isolated and purified. The general reaction conditions include:
Reactants: m-xylene, p-toluenesulfonyl chloride
Solvent: Dichloromethane or similar organic solvent
Base: Pyridine or triethylamine
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions: 2,4-dimethylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Reduction Reactions: The compound can be reduced to form m-xylene by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents like dichloromethane, mild heating
Reduction: Lithium aluminum hydride, ether solvents, low temperatures
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions
Major Products:
Substitution: Substituted xylene derivatives
Reduction: m-xylene
Oxidation: Sulfonic acids or other oxidized products
科学研究应用
2,4-dimethylphenyl 4-methylbenzenesulfonate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of esters and amides.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds, especially in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2,4-dimethylphenyl 4-methylbenzenesulfonate primarily involves its role as a leaving group in substitution reactions. The tosyloxy group, being a good leaving group, facilitates the nucleophilic attack on the carbon atom to which it is attached. This leads to the formation of new chemical bonds and the substitution of the tosyloxy group with various nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
2,4-dimethylphenyl 4-methylbenzenesulfonate can be compared with other similar compounds such as:
4-(Tosyloxy)-toluene: Similar structure but with a single methyl group instead of two.
4-(Tosyloxy)-benzene: Lacks the methyl groups present in m-xylene.
4-(Tosyloxy)-ethylbenzene: Contains an ethyl group instead of two methyl groups.
Uniqueness: The presence of two methyl groups in this compound provides unique steric and electronic properties, making it distinct from its analogs. These properties influence its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and industrial applications.
属性
分子式 |
C15H16O3S |
|---|---|
分子量 |
276.4 g/mol |
IUPAC 名称 |
(2,4-dimethylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H16O3S/c1-11-4-7-14(8-5-11)19(16,17)18-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
InChI 键 |
JCCHEZOAIYYINI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















